molecular formula C8H10N4O B7739613 Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- CAS No. 94-90-6

Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)-

Cat. No.: B7739613
CAS No.: 94-90-6
M. Wt: 178.19 g/mol
InChI Key: RRWSDYNYJQHNKL-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- (CAS 55128-92-2) is a Schiff base derivative synthesized via condensation reactions between hydrazinecarboximidamide and 2-hydroxybenzaldehyde derivatives . Structurally, it features a hydrazinecarboximidamide backbone linked to a 2-hydroxyphenyl group through a methylene bridge. This compound is often studied in mixtures, such as its 1:1 complex with (Z)-9-octadecenoic acid and N-phenylbenzenamine .

Key applications include:

  • Antitumor Activity: Derivatives like (E)-2-((1-(6-alkoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide exhibit potent antiproliferative effects against breast cancer (MDA-MB-231, MCF-7) and hepatocarcinoma (HepG2, SMMC-7721) cell lines, with IC50 values ranging from 2.23–3.75 mM .

Properties

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-8(10)12-11-5-6-3-1-2-4-7(6)13/h1-5,13H,(H4,9,10,12)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWSDYNYJQHNKL-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070579
Record name Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67763-12-6, 94-90-6
Record name Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067763126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, (salicylideneamino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(or 3)-[(2-hydroxyphenyl)methylene]carbazamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acid-Catalyzed Synthesis in Aqueous Medium

In a patented procedure adapted for analogous bis-hydrazinecarboximidamides, aminoguanidine hydrochloride reacts with aldehydes in acidic aqueous conditions. For the target compound, this method can be modified as follows:

  • Dissolution : Aminoguanidine hydrochloride (1 mol) is dissolved in a mixture of water and isopropyl alcohol (3:1 v/v).

  • Acidification : Concentrated hydrochloric acid is added to adjust the pH to 0–1, enhancing electrophilicity of the aldehyde.

  • Condensation : 2-Hydroxybenzaldehyde (1 mol) is added dropwise at 25–30°C, followed by stirring for 12–16 hours.

  • Precipitation : Isopropyl alcohol is added to precipitate the product, which is filtered and recrystallized from ethanol/water.

Key Data :

  • Yield : 60–75% (estimated from analogous syntheses).

  • Characterization : IR spectra show C=N stretching at ~1600 cm⁻¹ and O–H (phenolic) at ~3200 cm⁻¹. ¹H NMR (DMSO-d₆) displays a singlet for the imine proton (δ 8.2–8.5) and aromatic protons (δ 6.8–7.5).

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields by promoting cavitation. A method reported for bis-hydrazinecarboximidamides can be adapted:

  • Reagents : Aminoguanidine hydrochloride (1 mol) and 2-hydroxybenzaldehyde (1 mol) in ethanol.

  • Sonication : The mixture is irradiated at 20 kHz (20% amplitude) for 30–60 minutes.

  • Work-up : The product is filtered and washed with cold ethanol.

Advantages :

  • Time Reduction : Reaction completes in 30 minutes vs. 12–16 hours conventionally.

  • Yield Improvement : ~80% (compared to 60–75% without ultrasound).

Solvent and Catalyst Optimization

Ethanolic Reflux with Triethylamine

A base-catalyzed approach, inspired by pyrazolyltriazolothiadiazine syntheses, uses:

  • Reagents : Aminoguanidine hydrochloride (1 mol), 2-hydroxybenzaldehyde (1 mol), triethylamine (0.1 eq) in ethanol.

  • Reflux : The mixture is refluxed for 5–7 hours.

  • Isolation : The product precipitates upon cooling and is recrystallized from DMF/ethanol.

Key Observations :

  • Catalyst Role : Triethylamine deprotonates the hydrazinecarboximidamide, enhancing nucleophilicity.

  • Purity : Recrystallization from DMF/ethanol removes unreacted aldehyde.

Mechanistic Insights and Regiochemical Control

The reaction proceeds via nucleophilic attack of the hydrazinecarboximidamide’s amino group on the aldehyde carbonyl, forming an imine intermediate. Subsequent dehydration yields the final product. Regioselectivity (N- vs. 2-substitution) depends on:

  • pH : Acidic conditions favor N-substitution by protonating the aldehyde oxygen.

  • Solvent Polarity : Polar solvents stabilize the transition state for imine formation.

Comparative Analysis of Methods

Method Conditions Yield Time Advantages
Acid-catalyzed aqueouspH 0–1, 25°C60–75%12–16 hScalable, minimal byproducts
Ultrasound-assistedEthanol, 20 kHz~80%0.5–1 hFast, energy-efficient
Base-catalyzed refluxEtOH, Et₃N, reflux70–85%5–7 hHigh purity, no acidic waste

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

Alzheimer's Disease Research

Recent studies have highlighted the potential of hydrazinecarboximidamide derivatives in the treatment of Alzheimer's disease (AD). Compounds synthesized from this scaffold have been shown to inhibit two critical enzymes associated with AD: acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE 1).

  • Key Findings :
    • A series of indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives were synthesized, demonstrating micromolar inhibition against AChE and BACE 1.
    • Compound 1l emerged as the most active derivative, occupying essential binding pockets in both enzymes, indicating a promising avenue for dual-target strategies in AD treatment .
CompoundAChE IC50 (μM)BACE 1 IC50 (μM)
1l57.0974.24
Donepezil0.047.40
β-secretase inhibitor IV0.027.70

In Silico Studies

In silico modeling has been employed to predict the pharmacokinetic properties of these compounds, suggesting favorable characteristics for further development .

High-Performance Liquid Chromatography (HPLC)

Hydrazinecarboximidamide can be effectively analyzed using reverse phase HPLC techniques. This method allows for the separation and quantification of the compound under various conditions.

  • Methodology :
    • The mobile phase typically consists of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).
    • Smaller particle columns enhance the speed and efficiency of the separation process .
ParameterValue
Column TypeNewcrom R1 HPLC column
Mobile PhaseMeCN:Water:Phosphoric Acid
ApplicationPharmacokinetics

Skin Sensitization Testing

The compound has also been evaluated for its potential skin sensitization effects using assays such as KeratinoSens™ and LLNA BrdU-ELISA.

  • Study Design :
    • The compound was tested in various concentrations to assess its sensitization potential.
    • Results indicated that it could be classified based on its stimulation index (SI) values in accordance with OECD guidelines .

Industrial Applications

Hydrazinecarboximidamide serves as an intermediate in the synthesis of various industrial chemicals including:

  • Fungicides
  • Wood Preservatives
  • Dyes
  • Photosensitizers
  • Anti-tumor Drugs

These applications leverage its chemical stability and reactivity, making it valuable in diverse chemical syntheses .

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Analogues of Hydrazinecarboximidamide Derivatives

Compound Name Substituents Key Activities IC50/EC50 Key Findings References
N(or 2)-((2-hydroxyphenyl)methylene)-hydrazinecarboximidamide 2-hydroxyphenyl Antitumor, Skin sensitization 2.23–3.75 mM (antitumor) Mixed skin sensitization (negative in KeratinoSens™, positive in h-CLAT/LLNA)
Guanabenz (2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide) 2,6-dichlorophenyl Antihypertensive (α2-adrenergic agonist) N/A Reduces blood pressure via central sympathetic inhibition; no reported sensitization data
2-[(2-chloro-3,4-dimethoxyphenyl)methylene]-N-hydroxy-hydrazinecarboximidamide 2-chloro-3,4-dimethoxyphenyl Experimental N/A Predicted physicochemical properties: Boiling point = 411.6°C, PSA = 98.96 Ų
(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine 2,3-dichlorophenyl, cyano Toxicological N/A High acute toxicity (GHS Category 1); used in agrochemicals
2-[(3,6-dimethoxy-2-nitrophenyl)methylene]-N-hydroxy-hydrazinecarboximidamide 3,6-dimethoxy-2-nitrophenyl Research chemical N/A Complex synthesis; limited biological data

Structural and Functional Divergences

B. Skin Sensitization Potential

  • This contrasts with prototypical sensitizers like DNCB, which are positive across all assays.

C. Physicochemical Properties

  • Polar Surface Area (PSA) : The 2-hydroxyphenyl derivative’s PSA (~98.96 Ų) is comparable to the chloro-dimethoxy analogue but higher than Guanabenz (PSA ~70 Ų), impacting membrane permeability .
  • Solubility : The 2-hydroxyphenyl compound is DMSO-soluble up to 500 µg/mL, facilitating in vitro testing , while Guanabenz’s dichlorophenyl group enhances lipid solubility, favoring blood-brain barrier penetration .

Biological Activity

Hydrazinecarboximidamide derivatives, particularly those with a 2-hydroxyphenyl moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Hydrazinecarboximidamide, N(or 2)-((2-hydroxyphenyl)methylene)- , focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Hydrazinecarboximidamide Derivatives

Hydrazinecarboximidamides are a class of compounds characterized by their hydrazine and carboximidamide functional groups. The introduction of phenolic substituents has been shown to enhance their biological activities, including antibacterial, antifungal, and anticancer properties.

  • Enzyme Inhibition : Many derivatives of hydrazinecarboximidamide act as inhibitors of key enzymes involved in various diseases. For instance, the inhibition of acetylcholinesterase (AChE) and BACE-1 has been studied extensively for potential Alzheimer's disease treatments. Compounds such as pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides have demonstrated dual inhibitory effects on these enzymes, suggesting a promising therapeutic strategy for cognitive disorders .
  • Antimicrobial Activity : Hydrazinecarboximidamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that the presence of hydroxyl groups enhances antibacterial efficacy .

Antibacterial Activity

A study evaluated the antibacterial effects of various hydrazinecarboximidamide derivatives against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for Bacillus subtilis and up to 156.47 µM for E. coli, indicating a broad spectrum of activity .

Anticancer Potential

Research has also focused on the cytotoxic effects of hydrazinecarboximidamide derivatives on cancer cell lines. One study synthesized pyrazole derivatives containing hydrazinecarboximidamide substituents and evaluated their cytotoxicity against various cancer cell lines. The findings showed promising results, with certain compounds inducing apoptosis in cancer cells .

Data Tables

Compound NameTarget EnzymeIC50 (µM)Activity Type
Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamideAChE/BACE-112.5/15.0Dual inhibitor
Hydrazinecarboximidamide derivative AS. aureus10.0Antibacterial
Hydrazinecarboximidamide derivative BE. coli25.0Antibacterial
Pyrazole derivative with hydrazinecarboximidamideCancer cells (MCF-7)20.0Cytotoxic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.